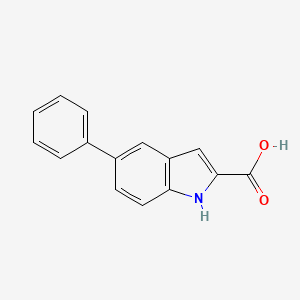![molecular formula C19H24N2O3S B2771687 1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-(4-methylphenyl)piperazine CAS No. 442666-09-3](/img/structure/B2771687.png)
1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-(4-methylphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-(4-methylphenyl)piperazine” is a type of piperazine derivative. Piperazines are a broad class of chemical compounds which contain a core piperazine functional group. This functional group is a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of interest in recent years due to their wide range of biological and pharmaceutical activity . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a piperazine ring, which is a six-membered ring with two nitrogen atoms. Attached to this ring are two phenyl groups (rings of carbon atoms), one of which has a methoxy (OCH3) and a methyl (CH3) group attached, and the other has a sulfonyl (SO2) group attached .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can often be predicted based on its structure. For example, we can predict that this compound is likely to be solid at room temperature, and that it will have a certain solubility in water or organic solvents based on the polarities of its functional groups .Future Directions
The future directions for research on this compound would likely depend on its observed properties and activities. If it shows promising biological activity, it could be further investigated for potential pharmaceutical applications. Alternatively, if it has interesting chemical properties, it could be studied further in the field of chemistry .
Properties
IUPAC Name |
1-(4-methoxy-3-methylphenyl)sulfonyl-4-(4-methylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-15-4-6-17(7-5-15)20-10-12-21(13-11-20)25(22,23)18-8-9-19(24-3)16(2)14-18/h4-9,14H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NURDBZOKHXICBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-ethoxyphenyl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2771604.png)
![N-[2-[methyl(2-phenylethyl)amino]propyl]-N-phenyl-propanamide,monohydrochloride](/img/structure/B2771605.png)
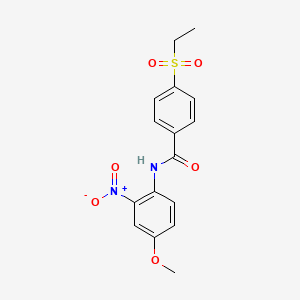
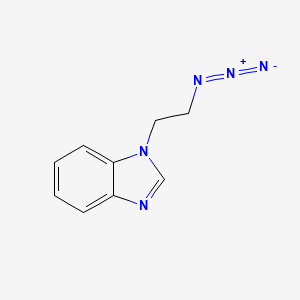
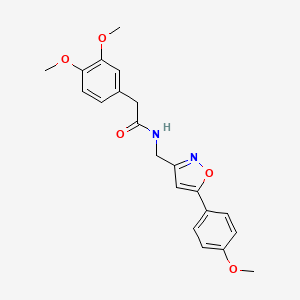
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2771612.png)
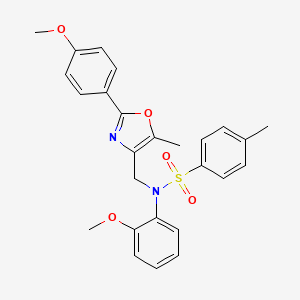
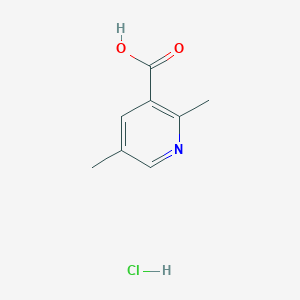
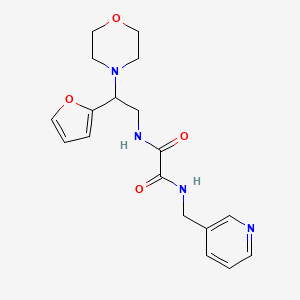
![N-[[2-(3,5-Dimethylpyrazol-1-yl)phenyl]methyl]but-2-ynamide](/img/structure/B2771620.png)


